![molecular formula C22H15ClO3 B2455196 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one CAS No. 720674-60-2](/img/structure/B2455196.png)

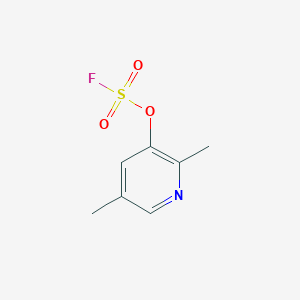

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Another example is the synthesis of ketamine, which involves a five-step process starting from cyclohexanone .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles, including 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, were synthesized using a click chemistry approach. These derivatives were tested for cytotoxicity against various human cancer cell lines. One particular compound showed significant antitumor activity, outperforming the positive control drug 5-fluorouracil (Liu et al., 2017).

Structural and Spectroscopic Studies

Novel compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one were synthesized and characterized using X-ray crystallography and density functional theory. These studies provided insights into the molecular geometry, hyperpolarizability, and other physical and chemical properties (Fatma et al., 2017).

Anticonvulsant Enaminones Study

The crystal structures of anticonvulsant enaminones, including derivatives like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, were determined. This study provided valuable information about the conformation and interactions of these molecules (Kubicki et al., 2000).

Corrosion Inhibitor Study

Compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate were studied for their potential as corrosion inhibitors in industrial processes. These studies involved both experimental and theoretical methods, revealing the efficiency and mechanism of inhibition (Gupta et al., 2017).

Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was explored. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Properties

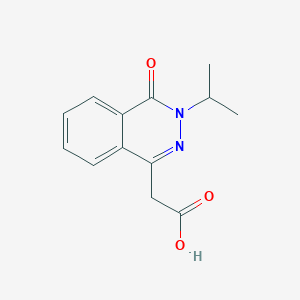

IUPAC Name |

4-[(4-chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO3/c23-16-8-6-14(7-9-16)12-19-18-11-10-17(24)13-20(18)26-22(25)21(19)15-4-2-1-3-5-15/h1-11,13,24H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAJTLUKFFAXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2455129.png)

![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)